(S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide
Overview
Description
(S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a thioureido group, a cyclohexyl ring, and a trimethylbutanamide moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thioureido group and the introduction of the cyclohexyl and trimethylbutanamide moieties. Common reagents used in these reactions include thiourea, cyclohexylamine, and various protecting groups to ensure the selectivity and efficiency of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can further improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The thioureido group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thioureido group or the cyclohexyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation of the thioureido group can yield sulfoxides or sulfones, while reduction can produce amines
Scientific Research Applications
(S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with thioureido or cyclohexyl functionalities.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioureido group can form hydrogen bonds or coordinate with metal ions, while the cyclohexyl ring can provide hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
(S)-2-(3-((1R,2R)-2-(Dipropylamino)cyclohexyl)thioureido)-N,3,3-trimethylbutanamide can be compared with other similar compounds, such as:
Thiourea derivatives: These compounds share the thioureido group and can have similar reactivity and applications.
Cyclohexylamines: These compounds share the cyclohexyl ring and can have similar biological activities.
Trimethylbutanamides: These compounds share the trimethylbutanamide moiety and can have similar chemical properties.
The uniqueness of this compound lies in its combination of these functional groups, which provides a distinct set of chemical and biological properties that can be leveraged for various applications.
Properties
IUPAC Name |
(2S)-2-[[(1R,2R)-2-(dipropylamino)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N4OS/c1-7-13-24(14-8-2)16-12-10-9-11-15(16)22-19(26)23-17(18(25)21-6)20(3,4)5/h15-17H,7-14H2,1-6H3,(H,21,25)(H2,22,23,26)/t15-,16-,17-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSUEKYNQCDIME-BRWVUGGUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CCCCC1NC(=S)NC(C(=O)NC)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H]1CCCC[C@H]1NC(=S)N[C@H](C(=O)NC)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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